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A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy, safety, and mechanisms of

action of Pozdeutinurad (AR882), a novel selective Urate Transporter 1 (URAT1) inhibitor, and

probenecid, a long-standing uricosuric agent. The information presented is intended for

researchers, scientists, and drug development professionals involved in the study and

development of therapies for gout and hyperuricemia.

Executive Summary
Gout is a prevalent and debilitating form of inflammatory arthritis characterized by

hyperuricemia—elevated levels of serum uric acid (sUA)—leading to the deposition of

monosodium urate crystals in and around the joints. The primary therapeutic goal in managing

chronic gout is to lower sUA levels to a target of <6 mg/dL to dissolve existing crystals and

prevent future gout flares. This guide evaluates two uricosuric agents: probenecid, a widely

used medication, and Pozdeutinurad, a drug currently in late-stage clinical development.

While direct head-to-head clinical trial data is not yet available, this comparison synthesizes

findings from independent studies to provide an objective overview of their respective profiles.
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Both Pozdeutinurad and probenecid lower serum uric acid by inhibiting its reabsorption in the

kidneys, thereby increasing its excretion in the urine. However, their specific targets and

selectivity differ.

Pozdeutinurad is a potent and selective inhibitor of the Urate Transporter 1 (URAT1), a key

protein responsible for the majority of uric acid reabsorption in the proximal tubules of the

kidneys[1]. Its high selectivity for URAT1 is a key feature of its design[1].

Probenecid also inhibits the reabsorption of uric acid in the proximal tubules[2]. Its mechanism

involves the competitive inhibition of organic anion transporters (OATs), including URAT1[2]. In

addition to its uricosuric effects, probenecid has been shown to inhibit pannexin 1, which may

contribute to its anti-inflammatory properties by reducing the activation of the inflammasome[2].
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Comparative Efficacy Data
The following tables summarize the efficacy of Pozdeutinurad and probenecid in lowering

serum uric acid levels. It is crucial to note that the data for Pozdeutinurad is derived from

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15554382?utm_src=pdf-body
https://www.benchchem.com/product/b15554382?utm_src=pdf-body
https://pryzm.ozmosi.com/product/22533
https://pryzm.ozmosi.com/product/22533
https://en.wikipedia.org/wiki/Probenecid
https://en.wikipedia.org/wiki/Probenecid
https://en.wikipedia.org/wiki/Probenecid
https://www.benchchem.com/product/b15554382?utm_src=pdf-body-img
https://www.benchchem.com/product/b15554382?utm_src=pdf-body
https://www.benchchem.com/product/b15554382?utm_src=pdf-body
https://www.benchchem.com/product/b15554382?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


controlled Phase 2 clinical trials, while the data for probenecid primarily comes from a

retrospective clinical study. This difference in study design should be considered when

comparing the results.

Table 1: Efficacy of Pozdeutinurad in Patients with Gout (Phase 2 Clinical Trial Data)

Endpoint
Pozdeutinurad 75
mg Monotherapy
(ULT-Naïve)

Pozdeutinurad 75
mg Monotherapy
(ULT-Refractory)

Pozdeutinurad 75
mg + Allopurinol
(ULT-Refractory)

Mean sUA Reduction 54% decrease[3] 49% decrease[3] 61% decrease[3]

Complete Tophus

Resolution (at 12

months)

33% of patients with

at least 1 target

tophus resolved[3]

43% of patients with

at least 1 target

tophus resolved[3]

57% of patients with

at least 1 target

tophus resolved[3]

Study Population

Urate-lowering

therapy (ULT) naïve

patients with at least

one subcutaneous

tophus.[3]

Patients refractory to

their pre-study ULT

with at least one

subcutaneous tophus.

[3]

Patients refractory to

their pre-study ULT

with at least one

subcutaneous tophus.

[3]

Baseline sUA 7.6 to 8.5 mg/dL[3] 9.5 to 9.8 mg/dL[3] 9.5 to 9.8 mg/dL[3]

Table 2: Efficacy of Probenecid in Patients with Gout (Retrospective Study Data)
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Endpoint Probenecid Monotherapy
Probenecid in
Combination with
Allopurinol

Mean sUA Reduction

Lowered mean sUA from 9.8

mg/dL to 6.9 mg/dL (~29.6%

reduction)[4]

Lowered mean sUA from 8.4

mg/dL to 6.4 mg/dL (in addition

to allopurinol effect)[4]

Patients Achieving Target sUA

(<0.36 mmol/L or ~6 mg/dL)
33% (10 out of 30 patients)[5] 37% (10 out of 27 patients)[5]

Study Population

Patients with gout from a

rheumatology clinic database.

[5]

Patients with gout from a

rheumatology clinic database.

[5]

Baseline sUA

Mean of 9.8 mg/dL in patients

who did not tolerate

allopurinol.[4]

Mean of 10.6 mg/dL (before

allopurinol) and 8.4 mg/dL (on

allopurinol).[4]

Experimental Protocols
Pozdeutinurad Phase 2 Clinical Trial (NCT05253833 - A
Study to Evaluate the Safety and Efficacy of AR882)

Study Design: A Phase 2, randomized, open-label, global trial was conducted over 18

months, including a 6-month core phase and two 6-month extension phases[6].

Participants: The trial recruited 42 patients with at least one subcutaneous tophus. Eligible

patients were either inadequately controlled on urate-lowering therapy (ULT) with a serum

urate (sUA) > 6.0 mg/dL or were ULT naïve with an sUA ≥ 7.0 mg/dL[3].

Intervention: In the initial 6-month core phase, patients were randomized into three groups:

Pozdeutinurad 75 mg once daily, Pozdeutinurad 50 mg plus allopurinol once daily, or

allopurinol up to 300 mg once daily[6].

Efficacy Endpoints: The primary efficacy endpoints included the change in sUA from baseline

and the complete resolution of a target tophus[6].
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sUA Measurement: Serum uric acid levels were measured at baseline and at regular

intervals throughout the study.

Tophus Measurement: Tophi were measured using digital calipers, and in some cases, Dual-

Energy Computed Tomography (DECT) was used to quantify urate crystal deposition[7].

Probenecid Retrospective Study (Pui K et al., J
Rheumatol 2013)

Study Design: This was a retrospective study analyzing data from a rheumatology clinic[5].

Participants: The study identified 57 patients who had been prescribed probenecid from a

database of 521 gout patients[5].

Data Collection: Demographic characteristics, indications for probenecid use, prescribed

doses, reported side effects, and laboratory data, including estimated glomerular filtration

rate (eGFR) and sUA levels, were recorded from patient records[5].

Efficacy Analysis: The efficacy of probenecid was determined by its ability to achieve a target

sUA concentration of <0.36 mmol/L (approximately 6 mg/dL)[5].
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Safety and Tolerability
Pozdeutinurad: In the Phase 2 clinical trial, treatment-emergent adverse events (TEAEs) were

reported to be mostly mild to moderate in severity[8]. Long-term use of Pozdeutinurad, both as

a monotherapy and in combination with allopurinol, was well-tolerated[8]. Importantly, no

elevation of serum creatinine was observed, and Pozdeutinurad alone did not show any

clinically significant liver function abnormalities[8]. The most frequently reported TEAE was

gout flare, which is an expected occurrence during the initiation of urate-lowering therapy[6].

Probenecid: Common side effects of probenecid include headache, gastrointestinal upset, and

hypersensitivity reactions[9]. A transient worsening of gout can also occur at the beginning of

treatment[9]. Probenecid has been associated with a risk of kidney stone formation, and

patients are typically advised to maintain adequate fluid intake[10]. While rare, severe

hypersensitivity reactions and liver injury have been reported[9]. In a retrospective study,

adverse events attributed to probenecid were observed in 19% of patients with an eGFR ≥ 50

ml/min/1.73 m² and 13% of patients with an eGFR < 50 ml/min/1.73 m²[11].

Conclusion
Pozdeutinurad, a selective URAT1 inhibitor, has demonstrated promising efficacy in Phase 2

clinical trials, with significant reductions in serum uric acid levels and resolution of tophi in

patients with gout. Its favorable safety profile, particularly the lack of significant renal and

hepatic safety signals, positions it as a potentially valuable future treatment option.

Probenecid is an established uricosuric agent with moderate efficacy in lowering serum uric

acid levels. Its use can be limited by its side effect profile, including the risk of kidney stones

and hypersensitivity reactions.

While a definitive comparison awaits the results of direct head-to-head trials, the available data

suggests that Pozdeutinurad may offer a more potent and potentially safer alternative to

probenecid for the management of hyperuricemia and gout. The high selectivity of

Pozdeutinurad for URAT1 may contribute to its favorable safety profile. Researchers and

clinicians should continue to monitor the progress of Pozdeutinurad through its ongoing Phase

3 clinical trials, which will provide more definitive data on its comparative efficacy and safety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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